(r)-n-benzyl-1-(1-naphthyl)ethylamine
Overview
Description
Benzyl[®-1-(1-naphthyl)ethyl]amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a chiral center, which is further connected to a naphthyl group. The compound’s chirality and structural complexity make it a valuable reagent in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[®-1-(1-naphthyl)ethyl]amine typically involves the reaction of ®-1-(1-naphthyl)ethylamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzyl[®-1-(1-naphthyl)ethyl]amine follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Benzyl[®-1-(1-naphthyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl[®-1-(1-naphthyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and chiral resolution processes. It is also employed in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl[®-1-(1-naphthyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to exhibit enantioselective binding, which can influence the activity of target molecules. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Benzyl-1-(1-naphthyl)ethylamine: The enantiomer of Benzyl[®-1-(1-naphthyl)ethyl]amine, which has similar chemical properties but different biological activities due to its opposite chirality.
®-(+)-1-(1-Naphthyl)ethylamine: A related compound that lacks the benzyl group but shares the naphthyl and chiral center, used in similar applications.
(S)-(-)-1-(1-Naphthyl)ethylamine: The enantiomer of ®-(+)-1-(1-Naphthyl)ethylamine, also used in chiral synthesis and resolution processes.
Uniqueness
Benzyl[®-1-(1-naphthyl)ethyl]amine is unique due to its specific combination of a benzyl group and a chiral naphthyl group, which imparts distinct chemical and biological properties. Its ability to participate in enantioselective reactions makes it a valuable tool in asymmetric synthesis and chiral resolution.
Properties
IUPAC Name |
(1R)-N-benzyl-1-naphthalen-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOYPHDQKHMZHR-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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